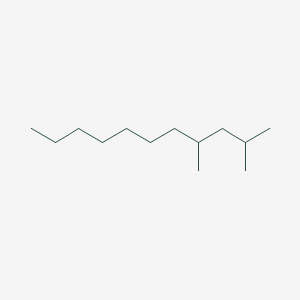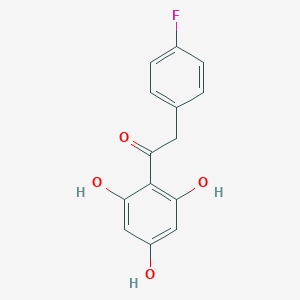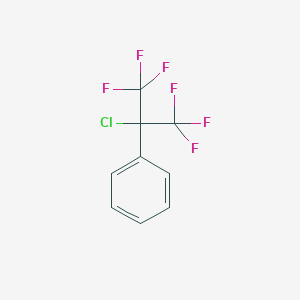![molecular formula C15H20 B102214 Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl- CAS No. 18452-41-0](/img/structure/B102214.png)
Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a type of cyclopentadiene, which is a five-membered ring of carbon atoms with alternating double bonds. The synthesis method of this compound involves several steps and requires specific conditions to obtain a high yield.
Scientific Research Applications
Supramolecular Architecture
Researchers Qian et al. (2012) examined the crystalline forms of compounds related to benzene derivatives, revealing their structures through X-ray diffraction techniques. They focused on the crystallization, space group, cell parameters, and configurations, providing insights into the molecular architecture and interactions like weak C–H···O hydrogen bonds and van der Waals interactions (Qian, Chen, Cui, & Zhu, 2012).
Chemical Synthesis and Structure
Rao et al. (2009) synthesized a compound with a systematic name: (1R,4aS,10aR,E)-N-benzylidene-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-amine, starting from nor-dehydroabietylamine and benzaldehyde. They detailed the cyclohexane rings' configurations, dihedral angles, and the E configuration of the C=N bond (Rao, Wu, Song, & Shang, 2009).
Novel Organic/Inorganic Hybrids
Marwitz et al. (2009) discussed the significance of benzene and its derivatives in chemistry, focusing on a hybrid organic/inorganic benzene. They elaborated on the synthesis, characterization, and comparison of physical and spectroscopic properties of this compound, highlighting its stability and aromatic character (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).
Gold(I) Complexation
Reiter, Nogai, and Schmidbaur (2005) explored the preparation and structure of 1,4-dimethyl-2,5-di(phosphinyl)benzene and its intermediates. They investigated the compound's geometry, the effects of steric and inductive factors, and its application in auration by tri(gold)oxonium salts, leading to the formation of hexanuclear complex salts (Reiter, Nogai, & Schmidbaur, 2005).
properties
CAS RN |
18452-41-0 |
|---|---|
Product Name |
Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl- |
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene |
InChI |
InChI=1S/C15H20/c1-11-5-7-14(8-6-11)15(4)10-9-12(2)13(15)3/h5-8,13H,2,9-10H2,1,3-4H3/t13-,15+/m0/s1 |
InChI Key |
HEVGGTGPGPKZHF-DZGCQCFKSA-N |
Isomeric SMILES |
C[C@H]1C(=C)CC[C@@]1(C)C2=CC=C(C=C2)C |
SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



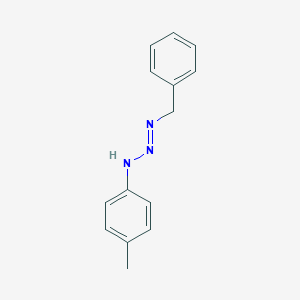
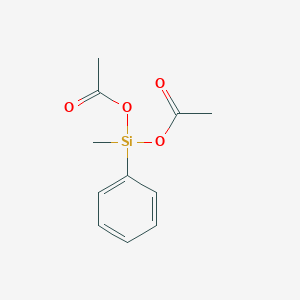

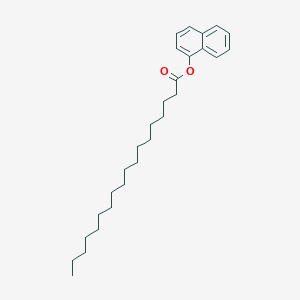


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
